molecular formula C17H26N2O3 B3147088 tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate CAS No. 614730-59-5

tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate

Cat. No.: B3147088
CAS No.: 614730-59-5
M. Wt: 306.4 g/mol
InChI Key: DXCNEFPTRTVCEQ-UHFFFAOYSA-N
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Description

“tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate” is a chemical compound with the molecular formula C17H26N2O3 . It has a molecular weight of 306.41 . The compound appears as a yellow to brown solid .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, “tert-butyl 4-((2-methoxy-4-(methoxycarbonyl)phenoxy)methyl)piperidine-1-carboxylate” was synthesized from piperidin-4-ylmethanol through three steps including acylation, sulfonation, and substitution .


Molecular Structure Analysis

The InChI code for the compound is 1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-6-4-14(18)5-7-15/h4-7,13H,8-12,18H2,1-3H3 . This indicates the molecular structure of the compound.

Scientific Research Applications

Synthesis of Pharmaceutical Compounds

The compound has been instrumental in the synthesis of vandetanib, a therapeutic agent used in the treatment of certain cancers. A study by Mi (2015) demonstrates a synthetic route where tert-butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate and ethyl vanillate undergo a series of chemical reactions resulting in the title compound. This process is highlighted for its high yield and commercial viability for industrial production (Mi, 2015).

Additionally, the chemical serves as a precursor in the synthesis of arylcycloalkylamines, which are significant in the development of antipsychotic agents. Sikazwe et al. (2009) explored the contributions of pharmacophoric groups to the potency and selectivity of agents at D(2)-like receptors, emphasizing the role of tert-butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate derivatives in enhancing these properties (Sikazwe et al., 2009).

Environmental Impact and Fate

Research has also focused on the environmental occurrence, fate, and potential impact of similar compounds, like synthetic phenolic antioxidants (SPAs), which share structural similarities with this compound. Liu and Mabury (2020) discuss the widespread use of SPAs in industrial applications, their detection in various environmental matrices, and the implications for human exposure and toxicity (Liu & Mabury, 2020). The study raises awareness of the environmental persistence and potential health risks associated with these compounds, highlighting the need for further research into their behavior and effects.

Mechanism of Action

Target of Action

Tert-Butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent opioid receptor agonist, specifically targeting the mu-opioid receptors. These receptors play a crucial role in pain perception and analgesia.

Mode of Action

As a precursor in the synthesis of fentanyl, this compound doesn’t directly interact with biological targets. This binding inhibits the release of nociceptive neurotransmitters, resulting in analgesia .

Biochemical Pathways

The compound itself doesn’t directly affect any biochemical pathways By binding to mu-opioid receptors, it inhibits adenylate cyclase, decreasing cyclic AMP levels. This leads to hyperpolarization of the neuron and inhibition of neurotransmitter release .

Pharmacokinetics

It has a rapid onset and short duration of action .

Result of Action

The direct result of the action of this compound is the production of fentanyl, a potent opioid analgesic. Fentanyl’s action on the mu-opioid receptors results in significant analgesia, sedation, and respiratory depression .

Action Environment

The action of this compound as a precursor in fentanyl synthesis is influenced by various factors in the chemical environment, including temperature, pH, and the presence of other reactants. The stability and efficacy of the resulting fentanyl are also influenced by these factors, as well as by biological factors such as the patient’s metabolism and the presence of other drugs .

Properties

IUPAC Name

tert-butyl 4-[(2-aminophenoxy)methyl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-17(2,3)22-16(20)19-10-8-13(9-11-19)12-21-15-7-5-4-6-14(15)18/h4-7,13H,8-12,18H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXCNEFPTRTVCEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)COC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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